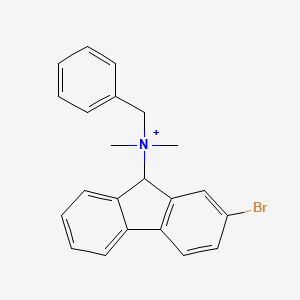![molecular formula C21H42N2O2 B14461459 Tetradecanamide, N-[3-(4-morpholinyl)propyl]- CAS No. 66161-54-4](/img/structure/B14461459.png)
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C21H42N2O2 . It is known for its unique structure, which includes a morpholine ring attached to a tetradecanamide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules, providing insights into enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In industrial applications, Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can be used as a surfactant or emulsifier, aiding in the formulation of various products .
Mécanisme D'action
The mechanism by which Tetradecanamide, N-[3-(4-morpholinyl)propyl]- exerts its effects involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The tetradecanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
- N-(3-Morpholinopropyl)tetradecanamide
- 3-Myristoylamidopropyl morpholine
- N-(3-Morpholinopropyl)myristamide
Uniqueness: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to its specific combination of a morpholine ring and a tetradecanamide chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
66161-54-4 |
|---|---|
Formule moléculaire |
C21H42N2O2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)tetradecanamide |
InChI |
InChI=1S/C21H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23-17-19-25-20-18-23/h2-20H2,1H3,(H,22,24) |
Clé InChI |
SGMPITCSYKANAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
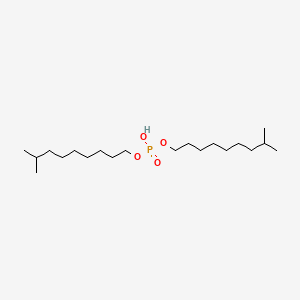
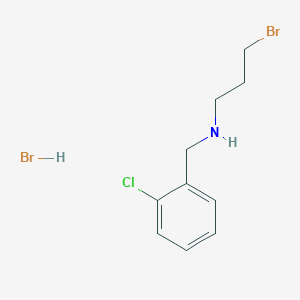
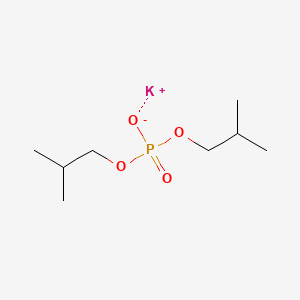
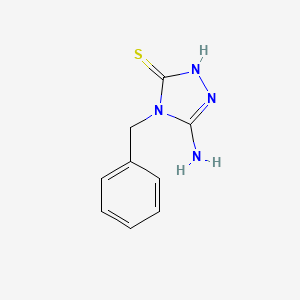


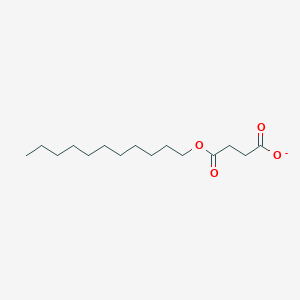

![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)

